Norleual, chemically identified as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a synthetic analog of angiotensin IV (Ang IV) [, , ]. Initially investigated for its potential within the renin-angiotensin system, research revealed its significant role as a hepatocyte growth factor (HGF) antagonist [, ]. Norleual exhibits structural homology with the hinge region of HGF, a critical region for HGF dimerization and subsequent activation of its receptor, c-Met [, , , ]. This characteristic enables Norleual to interfere with HGF/c-Met signaling, making it a subject of interest in various cancer studies [, , , , , , , ].
Molecular Structure Analysis
Norleual's molecular structure closely resembles the hinge region of HGF [, ]. This structural similarity is crucial for its mechanism of action, enabling it to mimic the hinge region and disrupt HGF dimerization [, , ].
Mechanism of Action
Norleual's primary mechanism of action involves the disruption of HGF dimerization, a critical step for HGF/c-Met activation [, , ]. By mimicking the hinge region of HGF, Norleual competitively inhibits the binding of HGF to itself, preventing the formation of functional HGF dimers [, , ]. This inhibition leads to downstream blockade of HGF-mediated cellular responses, including cell proliferation, migration, invasion, and survival, ultimately impacting tumor growth and angiogenesis [, , , , , , , ].
Cancer Research:
Pancreatic Cancer: Studies show Norleual inhibits pancreatic cancer cell growth, survival, migration, and invasion in vitro by suppressing HGF/c-Met signaling [, , , ]. In vivo studies demonstrate significant suppression of tumor growth and vascularization in a pancreatic cancer xenograft model, particularly when combined with gemcitabine [].
Melanoma: Norleual exhibits potent anti-angiogenic activity and effectively suppresses pulmonary colonization by B16-F10 murine melanoma cells, known for their overactive HGF/c-Met system [, ].
General Anticancer Activity: Research suggests Norleual's potential as a therapeutic agent for a broad range of cancers characterized by HGF/c-Met overactivation [, , ].
Applications
Metabolic Disorders: Research suggests a potential role for Norleual in regulating insulin signaling pathways in adipocytes, indicating potential applications in metabolic disorders [, ].
Future Directions
Drug Development: Continued research and development are needed to translate Norleual's preclinical successes into viable cancer therapeutics. This includes optimizing its pharmacokinetic properties, such as improving its half-life for enhanced efficacy [].
Combination Therapies: Exploring Norleual's potential in combination therapies, particularly with conventional chemotherapeutics like gemcitabine, holds promise for improved treatment outcomes in pancreatic cancer and other HGF/c-Met-driven cancers [].
Mechanistic Understanding: Further investigation into Norleual's interactions with other molecular targets, beyond HGF/c-Met, is crucial to fully elucidate its broader biological effects and therapeutic potential. This includes exploring its role in insulin signaling pathways and wound healing processes [, , ].
Structure-Activity Relationship Studies: Conducting detailed structure-activity relationship studies will help identify key structural elements contributing to Norleual's activity and pave the way for the design of more potent and selective HGF/c-Met antagonists [].
Related Compounds
Angiotensin IV (Ang IV)
Relevance: Norleual is a synthetic analog of Angiotensin IV [, ]. Norleual exhibits structural homology to Ang IV but has been shown to act as an antagonist at the AT4 receptor [] and as an antagonist of the hepatocyte growth factor (HGF)/c-Met system [].
Nle1-Angiotensin IV
Compound Description: Nle1-Angiotensin IV is an analog of Angiotensin IV, where the first amino acid residue, asparagine (Asp), is replaced with norleucine (Nle) []. This modification is often introduced to enhance peptide stability and resistance to enzymatic degradation.
Relevance: Similar to Norleual, Nle1-Angiotensin IV has been investigated for its potential in treating Alzheimer's disease []. It is suggested that these Angiotensin IV analogs may exert therapeutic effects by influencing HGF dimerization and subsequent activation of the c-Met receptor, thereby impacting neuroprotective pathways [].
Dihexa
Relevance: Dihexa has been studied alongside Norleual and other Angiotensin IV analogs for its potential therapeutic role in Alzheimer's disease []. While the exact mechanisms are under investigation, it is proposed that these compounds may influence the HGF/c-Met system, contributing to neuroprotection and cognitive enhancement [].
HGF Hinge Peptide
Compound Description: The HGF hinge peptide is a short synthetic peptide that corresponds to the amino acid sequence of the "hinge region" within the HGF protein []. This hinge region is crucial for HGF dimerization, a process required for its binding to the c-Met receptor and subsequent activation of downstream signaling pathways.
Relevance: Research suggests that Norleual functions by mimicking the HGF hinge region, thereby disrupting HGF dimerization []. The HGF hinge peptide itself has been shown to bind to HGF, inhibit its dimerization, and consequently block HGF-dependent Met activation and cellular responses, highlighting the importance of the hinge region in HGF/c-Met signaling and its potential as a therapeutic target [].
d-Nle-Tyr-Ile-NH-(CH2)5-CONH2
Compound Description: d-Nle-Tyr-Ile-NH-(CH2)5-CONH2 is a metabolically stabilized analog belonging to the 6-AH family of Ang IV analogs []. The "6-AH" nomenclature refers to a specific chemical modification within these analogs. This particular compound exhibits increased stability in blood, with a half-life (t1/2) of 80 minutes, compared to norleual, which has a t1/2 of less than 5 minutes.
Relevance: This compound, like Norleual, acts as a mimic of the dimerization domain of HGF (hinge region) []. It inhibits the interaction of HGF with a hinge region peptide, reducing HGF's ability to activate the c-Met receptor. This inhibition leads to the suppression of HGF-dependent signaling, proliferation, and scattering in various cell types at picomolar concentrations []. This compound's improved metabolic stability and effectiveness in blocking HGF/c-Met activity makes it a potential therapeutic agent for disorders associated with HGF/c-Met overactivation.
Macrophage Stimulating Protein (MSP)
Relevance: MSP shares a high degree of sequence homology with HGF, particularly within the "hinge region," which is crucial for dimerization and receptor activation []. Interestingly, Norleual has been shown to inhibit both HGF and MSP, suggesting a broader mechanism of action for this compound [, ]. This dual inhibition makes Norleual a particularly interesting candidate for further research, as it could potentially target two growth factor systems that are often dysregulated in diseases like cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Inhibits peptidase activity of Papain. Used in affinity chromatography Papain inhibitor is a synthetic peptide inhibitor of the cysteine protease papain (Ki = 113 µM).
Endogenous peptide. Potent amylin, calcitonin (EC50 = 0.67 nM), CGRP and adrenomedullin receptor agonist. Potently inhibits insulin-stimulated glucose uptake in skeletal muscle cells (IC50 = 12 pM). Implicated in type II diabetes. Active in vivo. Rat and feline amylin also available. Amylin, amide, human, a 37-amino acid polypeptide, is a pancreatic hormone cosecreted with insulin that exerts unique roles in metabolism and glucose homeostasis.
9Z-Octadecenyl phosphate, ammonium salt (ODP) is a fatty alcohol phosphate analog of oleoyl-LPA. It does not activate or inhibit Ca2+-mobilization in LPA1-3 expressing RH7777 cells. However, it potentiates the agonist activity of oleoyl-LPA on LPA receptor expressing cells. Adrenocorticotropic Hormone (ACTH) (1-39), rat is a potent melanocortin 2 (MC2) receptor agonist.
P-Glu-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe is a thirteen-membered polypeptide consisting of p-Glu, Arg, Pro, Arg, Leu, Ser, His, Lys, Gly, Pro, Met, Pro and Phe residues joined in sequence. It has a role as an apoptosis inhibitor, a neuroprotective agent and a human metabolite. It is a tautomer of a [Pyr1]apelin-13(2+).
Hypothalamic neuropeptide involved in the regulation of feeding, sleep and wakefulness. Orexin A is a 33 amino acid hypothalamic neuropeptide with a role in appetite regulation, wakefulness, locomotor activity, hypothalamic-pituitary-adrenal activity, and pain thresholds. Orexin signaling is activated by nutrient depletion, causing an increase in food intake by delaying the signals of satiety. It activates the orexin-1 and -2 receptors with equal affinity (EC50s = 0.09 and 0.06 μM, respectively).
Myelin Oligodendrocyte Glycoprotein Peptide (35-55), mouse, rat is a minor component of CNS myelin. Myelin Oligodendrocyte Glycoprotein Peptide (35-55), mouse, rat produces a relapsing-remitting neurological disease with extensive plaque-like demyelination. Myelin Oligodendrocyte Glycoprotein Peptide (35-55), mouse, rat induces strong T and B cell responses and is highly encephalitogenic.